molecular formula C18H17ClN4OS B6426402 7-chloro-4-methyl-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2324634-10-6

7-chloro-4-methyl-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B6426402
CAS RN: 2324634-10-6
M. Wt: 372.9 g/mol
InChI Key: ZBEAYQNPZCDRPD-UHFFFAOYSA-N
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Description

The compound “7-chloro-4-methyl-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring which is a bicyclic compound made up of benzene and thiazole rings . This compound also contains a pyridine ring and a piperazine ring .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, a similar compound was synthesized from 5-chloro-4-methylpyridin-3-ol and 1H-indole-4-carboxylic acid in the presence of EDC (1-ethyl-3-carbodiimide hydrochloride) and DMAP (4-dimethyl aminopyridine) using dichloromethane as solvent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a pyridine ring, and a piperazine ring. The exact structure would depend on the positions of these rings and the attached functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Future Directions

The future directions for research on this compound could include further studies to determine its potential uses. For instance, if it shows promising biological activity, it could be developed into a new drug. Additionally, research could be conducted to improve its synthesis and to better understand its mechanism of action .

properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS/c1-12-4-5-14(19)16-15(12)21-18(25-16)23-9-7-22(8-10-23)17(24)13-3-2-6-20-11-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEAYQNPZCDRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-3-yl)methanone

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